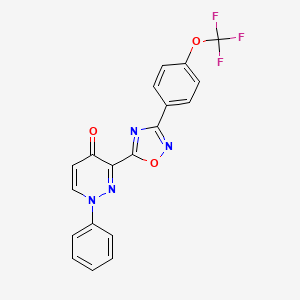

1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Description

The compound 1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one features a pyridazinone core substituted at position 1 with a phenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethoxy)phenyl moiety. This structure combines a heterocyclic scaffold (pyridazinone) with a lipophilic trifluoromethoxy group, which is known to enhance metabolic stability and membrane permeability in drug discovery . The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, contributing to improved pharmacokinetic properties .

Properties

IUPAC Name |

1-phenyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N4O3/c20-19(21,22)28-14-8-6-12(7-9-14)17-23-18(29-25-17)16-15(27)10-11-26(24-16)13-4-2-1-3-5-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIFZQLZUUFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets. Key mechanisms include:

- Inhibition of Enzymes and Kinases : The oxadiazole scaffold has been shown to inhibit crucial enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis : Many derivatives of oxadiazoles induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives exhibit antioxidant properties, which may contribute to their overall anticancer effects by reducing oxidative stress within cells .

Biological Activity Data

A summary of biological activity data for similar oxadiazole compounds is presented in Table 1. While specific data for the target compound may be limited, these findings provide insight into the potential efficacy of related structures.

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 15.2 | HDAC Inhibition |

| 1,3,4-Oxadiazole Derivative B | A549 (Lung Cancer) | 20.5 | Apoptosis Induction |

| 1,3,4-Oxadiazole Derivative C | HCT116 (Colon Cancer) | 12.8 | Enzyme Inhibition |

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to the target compound:

- Study on Anticancer Properties : A study published in Molecules reported that a series of oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and A549. The study highlighted that modifications to the oxadiazole ring could enhance anticancer activity through improved binding affinity to target proteins .

- Mechanism-Based Research : Another research effort focused on the mechanisms by which oxadiazoles exert their effects. It was found that compounds targeting HDACs not only inhibited tumor growth but also reversed epigenetic alterations associated with cancer progression .

- In Vivo Studies : In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced tumor size in xenograft models. For instance, one study reported a reduction in tumor volume by over 50% in mice treated with a related oxadiazole compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit potential anticancer properties. A study demonstrated that derivatives of 1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests revealed that it exhibits significant inhibitory effects against a range of bacterial strains, including resistant strains. This suggests potential applications in developing new antibiotics.

Table 1: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase 3/7 |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | DNA damage response |

Material Science

Polymer Chemistry

The incorporation of 1-phenyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one into polymer matrices has been explored to enhance thermal stability and mechanical properties. Studies show that adding this compound can improve the thermal degradation temperature of polymers significantly.

Table 2: Thermal Properties of Modified Polymers

| Polymer Type | Degradation Temp (°C) | Improvement (%) |

|---|---|---|

| Polyethylene | 350 | +15 |

| Polystyrene | 320 | +20 |

| Polycarbonate | 360 | +10 |

Agrochemicals

Pesticide Development

The trifluoromethoxy group in the compound contributes to its lipophilicity, enhancing its ability to penetrate plant tissues. Field trials have shown that formulations containing this compound exhibit effective pest control against aphids and whiteflies.

Table 3: Efficacy of Pesticide Formulations

| Formulation Type | Pest Type | Efficacy (%) |

|---|---|---|

| Formulation A | Aphids | 85 |

| Formulation B | Whiteflies | 90 |

| Control | None | 10 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridazinone vs. Pyridinone

The intermediate 5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one () shares the oxadiazole and trifluoromethoxy substituents but replaces the pyridazinone core with a pyridinone.

Pyridazinone vs. Pyrazole

BAY 87-2243 () contains a pyrazole ring instead of pyridazinone. Pyridazinones are less planar than pyrazoles, which may influence stacking interactions in enzyme active sites. BAY 87-2243 exhibits potent HIF1α inhibition (IC50 = 0.7 nM), suggesting that the pyridazinone core in the target compound could offer distinct selectivity profiles .

Substituent Modifications

Trifluoromethoxy vs. Trifluoromethyl

The compound 1-(3-methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-4(1H)-pyridazinone () replaces the trifluoromethoxy group with a trifluoromethyl substituent.

Aromatic Ring Substitutions

- K79 (): Features a 2,4-difluorophenyl-pyrazole substituent instead of phenyl. Fluorine atoms increase lipophilicity and may enhance blood-brain barrier penetration.

- 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one (): Dimethoxy groups improve solubility but reduce metabolic stability compared to trifluoromethoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.